Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse pharmacological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
Synthesis of the Triazoloquinoxaline Core: The triazoloquinoxaline core can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.
Formation of the Thioacetyl Intermediate: The next step involves the reaction of the triazoloquinoxaline core with thioacetic acid to form the thioacetyl intermediate.
Coupling with Ethyl 4-Aminobenzoate: Finally, the thioacetyl intermediate is coupled with ethyl 4-aminobenzoate under appropriate reaction conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazoloquinoxaline core.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as anhydrous potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function . This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may modulate various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can be compared with other triazoloquinoxaline derivatives:
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares the same core structure but lacks the ethyl and thioacetyl groups, which may affect its pharmacological properties.
Pyrimido-quinoxaline: Another similar compound with a different heterocyclic core, which may result in different biological activities.
Fluoroquinolone Antibiotics: Compounds like norfloxacin and ciprofloxacin contain a quinoxaline moiety and are known for their potent antimicrobial activities.
Properties
IUPAC Name |
ethyl 4-[[2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-18-25-26-20-21(24-16-7-5-6-8-17(16)27(18)20)31-13-19(28)23-15-11-9-14(10-12-15)22(29)30-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPDLJXOWNCOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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